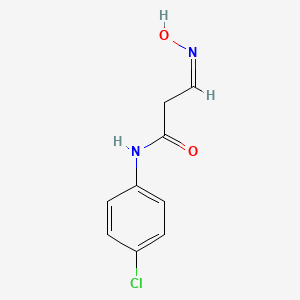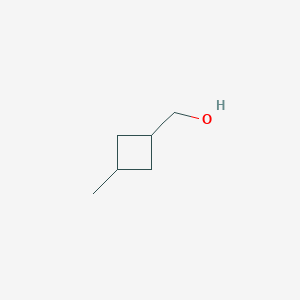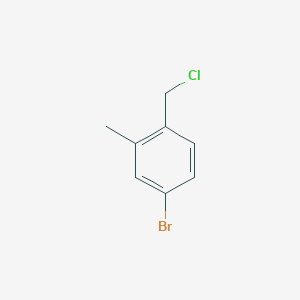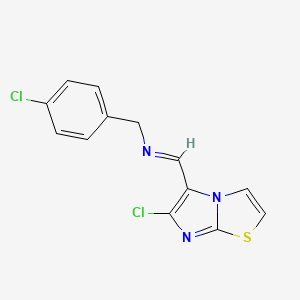
N-(4-chlorophenyl)-3-(hydroxyimino)propanamide
Descripción general
Descripción
N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its regulation plays an essential role in various neurological disorders. CPP-115 has shown promising results in preclinical studies for the treatment of epilepsy, addiction, and other neurological disorders.
Aplicaciones Científicas De Investigación
Nonlinear Optical Materials : N-(2-Chlorophenyl)-(1-Propanamide), a compound similar to N-(4-chlorophenyl)-3-(hydroxyimino)propanamide, has been studied for its application in nonlinear optical materials. It was synthesized and characterized using techniques like UV-Vis, IR, NMR, and powder XRD. Its second harmonic generation (SHG) properties were measured, indicating potential in electro-optic applications (Prabhu & Rao, 2000).
Photocatalytic Degradation : Research on titanium dioxide-catalyzed degradation of N-(3,4-dichlorophenyl)propanamide (a related compound) in water showed that UV-A and solar light can effectively degrade this compound. The degradation involves ring hydroxylation and cleavage, leading to the formation of chloride, ammonia, and other decomposition products (Sturini, Fasani, Prandi, & Albini, 1997).
Anticonvulsant Studies : N-Benzyl-3-[(chlorophenyl)amino]propanamides, structurally related to this compound, were synthesized and evaluated for their anticonvulsant properties. These compounds showed significant activity in seizure test models, indicating potential use in treating generalized seizures (Idris, Ayeni, & Sallau, 2011).
Crystal Structure and Properties : The crystal structure and properties of N-(2 chlorophenyl)-(1-propanamide), a similar compound, were studied. The analysis included vibrational assignments through FT-IR and FT-Raman, UV-Vis spectral studies, dielectric studies, and laser damage threshold studies, contributing to understanding the material's optical and electrical properties (Srinivasan et al., 2006).
Chemical Reactivity : A study on N-Ethyl-5-phenylisoxazolium 3 - sulfonate, a reagent related to this compound, investigated its reactivity with nucleophilic side chains of proteins. This research provides insights into the chemical interactions and potential applications in biochemical and pharmaceutical studies (Llamas, Owens, Blakeley, & Zerner, 1986).
Antimicrobial and Cytotoxic Activities : New thiazole derivatives, including N-[4-(4-Chlorophenyl)thiazol-2-yl]propanamide, were synthesized and evaluated for their antimicrobial and cytotoxic activities. Some compounds showed significant antibacterial and anticandidal effects, as well as cytotoxicity against certain leukemia cells (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).
Propiedades
IUPAC Name |
(3Z)-N-(4-chlorophenyl)-3-hydroxyiminopropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-7-1-3-8(4-2-7)12-9(13)5-6-11-14/h1-4,6,14H,5H2,(H,12,13)/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCWOYVABPCLIL-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CC=NO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)C/C=N\O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-methyl-1H-chromeno[2,3-b][1,6]naphthyridine-1,11(2H)-dione](/img/structure/B3118625.png)
![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)
![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)

![N-isopropyl-5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B3118643.png)

![N-ethyl-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole-1-carboxamide](/img/structure/B3118649.png)
![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)
![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)
![Methyl 3-[5-({[(4-chloroanilino)carbonyl]oxy}methyl)-2-furyl]-2-thiophenecarboxylate](/img/structure/B3118671.png)
